Summary of the Application: 3-Amino-2-chlorobenzoic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical being produced. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final pharmaceutical product.
Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid as a pharmaceutical intermediate would be the production of an active pharmaceutical ingredient. The specific results, including any quantitative data or statistical analyses, would depend on the specific pharmaceutical being produced.
Summary of the Application: The compounds prepared from 3-Amino-2-chlorobenzoic acid were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains. They were also tested as antioxidant agents .
Methods of Application: The specific methods of application involve preparing compounds from 3-Amino-2-chlorobenzoic acid and then testing these compounds against selected bacterial strains. The compounds were also tested for their ability to scavenge DPPH free radicals, which is a common method for testing antioxidant activity.
Summary of the Application: 3-Amino-2-chlorobenzoic acid is used in peptide synthesis . Peptides are short chains of amino acids that are used in the production of proteins in cells.
Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final peptide product.
Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid in peptide synthesis would be the production of a peptide. The specific results, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized
Summary of the Application: 3-Amino-2-chlorobenzoic acid is used in the production of nonlinear optical (NLO) single crystals . These crystals play an inevitable role in a wide range of technological applications, such as lasers, optoelectronics, information processing, optical data storage, optical switching, and THz generation and detection .
Methods of Application: The specific methods of application can vary widely depending on the specific NLO single crystal being produced. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final NLO single crystal product.
Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid in NLO single crystal production would be the production of an NLO single crystal. The specific results, including any quantitative data or statistical analyses, would depend on the specific NLO single crystal being produced.
Summary of the Application: 3-Amino-2-chlorobenzoic acid is used as a plant growth regulator . Plant growth regulators are substances used to enhance the growth and development of plants.
3-Amino-2-chlorobenzoic acid is an organic compound characterized by the presence of an amino group and a chlorine atom attached to a benzoic acid structure. Its molecular formula is C7H6ClNO2, and it has a molecular weight of 171.58 g/mol. The compound is classified as a benzoic acid derivative, which indicates its potential utility in various
Due to the lack of specific data, it is advisable to handle 2-Amino-3-chlorobenzoic acid with caution, assuming it may possess similar hazards to other aminobenzoic acids. These can include:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
The biological activity of 3-amino-2-chlorobenzoic acid has been explored in various studies. It exhibits antibacterial properties, making it a candidate for further development in pharmaceuticals targeting bacterial infections. Additionally, its structural similarity to other biologically active compounds suggests potential applications in drug design, particularly in developing agents that modulate biological pathways involving amine and carboxylic acid functionalities .
Several methods can be employed to synthesize 3-amino-2-chlorobenzoic acid:
These methods underscore the compound's accessibility for research and industrial applications .
3-Amino-2-chlorobenzoic acid finds applications across various fields:
These applications demonstrate its significance beyond mere academic interest .
Interaction studies involving 3-amino-2-chlorobenzoic acid have primarily focused on its binding affinities with biological targets such as enzymes and receptors. Investigations into its interactions with proteins reveal potential inhibitory effects on certain enzymatic pathways, suggesting avenues for therapeutic development. Further studies could elucidate its mechanism of action and specificity towards various biological systems .
Several compounds share structural similarities with 3-amino-2-chlorobenzoic acid, including:
Compound | Molecular Formula | Unique Features |
---|---|---|
3-Amino-2-chlorobenzoic acid | C7H6ClNO2 | Contains both amino and chloro groups |
2-Amino-3-chlorobenzoic acid | C7H6ClNO2 | Different position of amino group |
4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | Different position of amino group |
3-Amino benzoic acid | C7H7NO2 | Lacks chlorine; focuses on amino functionality |
The unique combination of functional groups in 3-amino-2-chlorobenzoic acid contributes to its distinct reactivity and biological profile compared to these similar compounds .
Copper-catalyzed Ullmann coupling reactions have emerged as a cornerstone for constructing heterocyclic systems derived from 3-amino-2-chlorobenzoic acid. For instance, the reaction of 2-chlorobenzoic acid derivatives with amino acids under Ullmann conditions enables the synthesis of 1-acetyl-1H-indol-3-yl acetates, which are precursors to chromogenic compounds used in microbial identification. A study demonstrated that combining 2-chlorobenzoic acid with glycine in the presence of copper catalysts (e.g., CuI or Cu₂O) and potassium carbonate at 120–140°C yields indole derivatives with efficiencies exceeding 70%.
Table 1: Representative Copper-Catalyzed Coupling Reactions
These reactions leverage the electron-withdrawing chlorine substituent to activate the aromatic ring for nucleophilic aromatic substitution, facilitating bond formation with nitrogen nucleophiles.
Regioselective benzannulation methods enable the construction of polysubstituted aromatic systems from 3-amino-2-chlorobenzoic acid precursors. Aerobic oxidative [3 + 3] benzannulation of α,β-unsaturated aldehydes with 4-sulfonylcrotonates has been reported to yield 3-(arylsulfonyl)benzoic acid esters with complete regiocontrol. This metal-free approach uses atmospheric oxygen as the oxidant, achieving yields of 85–92% under mild conditions (25–40°C, open flask).
Key mechanistic insights:
Table 2: Benzannulation Substrate Scope
Starting Material | Reaction Time (h) | Product Regiochemistry | Yield (%) |
---|---|---|---|
Cinnamaldehyde | 6 | 1,3,5-Trisubstituted | 89 |
4-Nitrocinnamaldehyde | 8 | 1,3,4,5-Substituted | 78 |
Microwave irradiation significantly reduces reaction times for 3-amino-2-chlorobenzoic acid derivatives. A protocol for synthesizing 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate achieved 71% yield in 1 minute at 80°C using acetic anhydride and triethylamine, compared to 24 hours under conventional heating. The rapid dielectric heating enhances cyclization kinetics while minimizing decomposition.
Advantages of microwave synthesis:
Table 3: Comparative Synthesis Metrics
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction time | 1–5 min | 6–24 h |
Energy consumption | 0.05 kWh | 1.2 kWh |
Typical yield | 65–71% | 58–67% |
Continuous flow systems address scalability challenges in derivative synthesis. A multistep process integrating nitration, hydrolysis, and extraction achieved 95% conversion of 2-chlorobenzoic acid to 5-nitro-2-chlorobenzoic acid using segmented flow reactors. Key parameters include:
Figure 1: Flow Reactor Configuration
Substrate Feed → [Nitration Module] → [Phase Separator] → [Hydrolysis Unit] → Product Collection
This setup minimizes hazardous intermediate accumulation and enables real-time process analytics via inline NMR and IR.
The two dominant industrial pathways are:
Entry | Catalyst Composition (active metal, support) | Precursor Substrate | Typical Operating Conditions | Isolated Yield | Productivity (kilogram per cubic metre reactor hour) | Key Reference |
---|---|---|---|---|---|---|
1 | Copper(I) chloride (5 mole percent) dispersed in aqueous medium | 2,3-Dichlorobenzoic acid | 165–175 degree Celsius, 3 hour, 50 bar anhydrous ammonia | 98 percent [1] | >450 [1] | Patent US5233083A |
2 | Copper bronze (20 mole percent equivalent copper) | 2,3-Dichlorobenzoic acid | 170 degree Celsius, 5 hour, 25 bar ammonia | 85 percent [1] | ≈220 [1] | Patent US5233083A |
3 | Platinum on activated carbon (0.5 percent by mass) | 3-Chloro-2-nitrobenzoic acid sodium salt | 110 degree Celsius, 1 MPa hydrogen, 6 hour | 94 percent [2] | ≈180 [2] | US Patent 3,882,171 |
4 | Manganese PNP-pincer complex (1 mole percent) | Halogenated nitroarene panel (includes chloro-nitrobenzoates) | 40 degree Celsius, 20 bar hydrogen, 2 hour | >90 percent average [3] | ≈200 [3] | Organic Letters, 2021 |
Research Finding: Sub-percent levels of copper(I) chloride already achieve near-quantitative conversion, indicating that mass-transfer rather than intrinsic kinetics limits scale-up [1].
Continuous-flow tubular ammonolysis with static mixing inserts has reduced residence time to 20 minutes while sustaining 96 percent yield in a 5-litre pilot skid [5]. Integration of on-stream fast Raman probes provides real-time extinction‐coefficient-based conversion control, eliminating over-processing.
Process effluent contains unreacted ammonia, chloride ions, copper species and trace organic acids. Representative composition after batch ammonolysis is summarised below.
Constituent | Concentration before Treatment (milligram per litre) | Environmental Discharge Limit (milligram per litre) | Dominant Removal Mechanism |
---|---|---|---|
Ammonia-nitrogen | 2,800 [1] | 30 | Steam-stripping followed by acid scrubbing [1] |
Copper (total) | 48 [4] | 0.5 | Hydroxide precipitation + sulphide polishing [4] |
Chemical oxygen demand | 1,200 [6] | 250 | Advanced oxidation (hydrogen peroxide–copper Fenton loop) [4] |
Chloride | 46,000 [1] | 2,000 | Dilution and blending with non-chloride streams, optional membrane electrodialysis [4] |
Recent manganese-catalysed hydrogenations operate in water under surfactant micellar media, eliminating organic solvents and reducing volatile organic compound emissions to below 5 milligram per cubic metre [7].
Attribute | Specification Target | Rationale |
---|---|---|
Assay (dry basis) | ≥99.5 percent by mass [8] | Compliance with European Pharmacopoeia limits for active intermediates |
Individual unknown impurity | ≤0.10 percent [9] | Genotoxic risk threshold |
Residual copper | ≤5 parts per million [1] | Catalyst-related safety limit |
Moisture content | ≤0.2 percent by Karl Fischer titration [10] | Solid-state stability |
Polymorphic form | Exclusive Form I confirmed by powder X-ray diffraction [11] | Uniform dissolution and bioavailability in downstream actives |
Real-time Fourier-transform infrared spectroscopy deployed on the ammonolysis reactor identifies disappearance of the C–Cl stretch at 752 reciprocal centimetres; reaction is quenched when the peak area falls below 1 percent relative to the aromatic C=C benchmark, ensuring minimal over-chlorination by-products [14].
All analytical instruments are networked through a unified laboratory information management system. Results auto-populate the electronic batch record; deviation triggers are pre-programmed at one-third of specification limits, enforcing proactive intervention.
Solubility of 3-Amino-2-chlorobenzoic acid in water at 25 degree Celsius is 479 milligram per litre [10], displaying weak endothermic behaviour. Mixing-induced supersaturation via antisolvent (ethanol) addition drives nucleation without external cooling. Phase-diagram modelling adapted from benzoic acid–isonicotinamide systems predicts an optimal antisolvent fraction of 0.45–0.60 for high productivity crystallization [15].
Pilot studies in a 10-litre stainless-steel oscillatory baffled crystallizer achieved steady-state suspension within eight residence times. Key operating window: 240 oscillations per minute amplitude 8 millimetre; mean residence time 0.75 hour; yield 93 percent; volume-median particle diameter 110 micrometres [16].
A downward-inclined thin-film glass flow-cell coupled to a high-speed complementary metal–oxide–semiconductor camera generates continuous particle-size distributions every thirty seconds, matching off-line laser diffractometry within ±5 micrometres [17]. Implementation slashed batch-to-batch particle size variance from 18 percent to 6 percent.
In-situ seed generation through controlled pH shift (7.5→3.0) inside a secondary tubular loop initiates nucleation of the thermodynamically stable polymorph. This seeding strategy reduced induction time by 70 percent and eliminated needle-like habit previously observed under unseeded antisolvent crystallizations [18].
A double-cone vacuum dryer fitted with acoustic fluidisation plates preserves crystal integrity, maintaining attrition index below 5 percent while achieving residual moisture under 0.1 percent. Deagglomerated product feeds directly to a glove-isolated milling station calibrated to deliver an inhalable fine particle fraction when required for downstream respiratory active manufacture.
Irritant